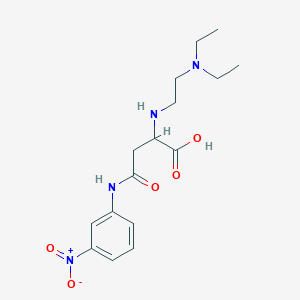
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a nitrophenyl group, and an oxobutanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diethylaminoethyl group: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Coupling of intermediates: The diethylaminoethyl intermediate is then coupled with the nitrophenyl intermediate through a series of condensation reactions, often using reagents like carbodiimides or other coupling agents.
Formation of the oxobutanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.
Chemical Reactions Analysis
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Condensation: Condensation reactions can occur between the amino groups and carbonyl compounds, forming imines or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and nitrophenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. Additionally, the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid include:
2-((2-(Dimethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid: This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and binding properties.
2-((2-(Diethylamino)ethyl)amino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid: The position of the nitro group on the phenyl ring is different, potentially altering its chemical behavior and interactions.
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxopentanoic acid: This compound has an additional carbon in the oxoacid chain, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct reactivity and interaction profiles.
Properties
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-3-19(4-2)9-8-17-14(16(22)23)11-15(21)18-12-6-5-7-13(10-12)20(24)25/h5-7,10,14,17H,3-4,8-9,11H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGYDQMYUVFUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2660433.png)
![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)



![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2660443.png)


![N-(1-cyanocyclopentyl)-2-[4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2660449.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2660450.png)

